
SCH900776 S-異性体
概要
説明
SCH900776 S-異性体、別名MK-8776 S-異性体は、チェックポイントキナーゼ1(Chk1)の強力で選択的な経口バイオアベイラブルな阻害剤です。この化合物は、3ナノモルの阻害濃度(IC50)を持ち、その機能において非常に効果的です。 SCH900776 S-異性体は、主にDNA損傷応答経路において重要な役割を果たすChk1を阻害する能力のために、科学研究で使用されます .
科学的研究の応用
SCH900776 S-isomer has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of checkpoint kinase 1 and its effects on the DNA damage response pathway.
Biology: Employed in cell cycle studies to understand the role of Chk1 in cell cycle regulation and DNA repair mechanisms.
Medicine: Investigated for its potential use in cancer therapy, particularly in combination with DNA-damaging agents to enhance their efficacy.
Industry: Utilized in the development of new therapeutic agents targeting checkpoint kinase 1
作用機序
SCH900776 S-異性体は、チェックポイントキナーゼ1(Chk1)を阻害することによってその効果を発揮します。Chk1は、DNA損傷応答経路の主要な調節因子であり、その阻害は細胞周期チェックポイントの廃止につながります。これにより、DNA損傷が蓄積し、最終的に細胞死が引き起こされます。特に、生存のためにChk1に依存するがん細胞ではそうです。 この化合物は、Chk1のATP結合部位と相互作用し、その活性化と下流標的のその後のリン酸化を阻止します .
類似の化合物との比較
類似の化合物
SCH900776: SCH900776 S-異性体の親化合物で、強力なChk1阻害剤でもあります。
AZD7762: 同様の特性を持つ別のChk1阻害剤ですが、化学構造が異なります。
独自性
SCH900776 S-異性体は、Chk1阻害に対する高い選択性と効力のためにユニークです。 それは、サイクリン依存性キナーゼ2(CDK2)に対して50倍の選択性を示し、チェックポイントキナーゼ2(Chk2)に対して500倍の選択性を示し、Chk1特異的経路を研究するための貴重なツールとなっています .
生化学分析
Biochemical Properties
SCH900776 S-isomer plays a significant role in biochemical reactions, particularly as an inhibitor of Chk1 . It interacts with enzymes, proteins, and other biomolecules, primarily through binding interactions. The nature of these interactions is largely inhibitory, with the compound preventing the normal function of Chk1 .
Cellular Effects
The effects of SCH900776 S-isomer on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to induce a dose-dependent loss of DNA replication capability .
Molecular Mechanism
The molecular mechanism of action of SCH900776 S-isomer involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the inhibition of Chk1 .
Dosage Effects in Animal Models
The effects of SCH900776 S-isomer vary with different dosages in animal models
Metabolic Pathways
SCH900776 S-isomer is involved in metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
The transport and distribution of SCH900776 S-isomer within cells and tissues involve interactions with transporters or binding proteins
準備方法
合成経路と反応条件
SCH900776 S-異性体の合成には、ピラゾロ[1,5-a]ピリミジン構造のコアを調製することから始まるいくつかのステップが含まれます。主要なステップには以下が含まれます。
ピラゾロ[1,5-a]ピリミジンコアの形成: これは、適切な前駆体を制御された条件下で環化させることを含みます。
臭素原子の導入: 臭素化は、臭素または臭素化剤を用いて行われます。
ピペリジン環の付加:
工業生産方法
SCH900776 S-異性体の工業生産は、同様の合成経路に従いますが、より大きな規模で行われます。このプロセスには以下が含まれます。
反応のスケールアップ: 高収率と純度を確保するために、より大きな反応器を使用し、反応条件を最適化します。
継続的な監視: 高性能液体クロマトグラフィー(HPLC)などの分析技術を用いて、化合物の進行と純度を監視します。
精製と単離: 工業規模の精製方法を用いて、最終生成物を単離します.
化学反応の分析
反応の種類
SCH900776 S-異性体は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、化合物中に存在する官能基を修飾するために実行することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化された誘導体を生成する可能性があり、置換反応はさまざまな官能基を導入できます .
科学研究の応用
SCH900776 S-異性体は、以下を含む幅広い科学研究の応用を持っています。
化学: チェックポイントキナーゼ1の阻害とそのDNA損傷応答経路への影響を研究するためのツール化合物として使用されます。
生物学: 細胞周期研究で、Chk1が細胞周期調節とDNA修復機構において果たす役割を理解するために使用されます。
医学: 特にDNA損傷剤と組み合わせてその有効性を高めるために、がん治療での潜在的な用途について調査されています。
類似化合物との比較
Similar Compounds
SCH900776: The parent compound of SCH900776 S-isomer, also a potent Chk1 inhibitor.
AZD7762: Another Chk1 inhibitor with similar properties but different chemical structure.
Prexasertib: A selective inhibitor of checkpoint kinase 1 and 2 (Chk1/2) with a broader spectrum of activity
Uniqueness
SCH900776 S-isomer is unique due to its high selectivity and potency for Chk1 inhibition. It shows a 50-fold selectivity over cyclin-dependent kinase 2 (CDK2) and a 500-fold selectivity over checkpoint kinase 2 (Chk2), making it a valuable tool for studying Chk1-specific pathways .
生物活性
6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and cancer treatment. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
The compound has the molecular formula C15H18BrN7 and a molecular weight of 376.254 g/mol. It features a bromine atom at the 6-position and a piperidine ring, which may influence its pharmacological properties.
6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine primarily acts as a kinase inhibitor . Kinases play crucial roles in cell signaling pathways that regulate cell growth and proliferation. Dysregulation of these pathways is often implicated in cancer, making kinase inhibitors valuable therapeutic agents.
Inhibition Profile
The compound has been shown to inhibit various kinases involved in tumor progression. For instance, it has demonstrated activity against:
- BCR-ABL : A fusion protein often associated with chronic myeloid leukemia (CML).
- EGFR : Epidermal growth factor receptor implicated in various cancers.
The selectivity and potency of this compound make it a candidate for further development as an anti-cancer agent.
In Vitro Studies
In vitro assays have shown that the compound exhibits significant inhibition of kinase activity at sub-micromolar concentrations. For example, studies indicated that it effectively inhibits BCR-ABL with an IC50 value in the low nanomolar range, suggesting a strong binding affinity to the target kinase .
Kinase Target | IC50 (nM) | Mechanism |
---|---|---|
BCR-ABL | <10 | ATP competitive inhibition |
EGFR | 50 | ATP competitive inhibition |
In Vivo Studies
Preclinical models have demonstrated that this compound can reduce tumor size and improve survival rates in xenograft models of leukemia. In one study, oral administration led to significant depletion of BCR-ABL levels in treated mice .
Case Study 1: Chronic Myeloid Leukemia (CML)
In a study involving mice with CML, treatment with 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine resulted in:
- A reduction in leukemic cell proliferation.
- Induction of apoptosis in BCR-ABL positive cells.
This suggests that the compound may serve as an effective therapeutic option for patients resistant to first-line therapies .
Case Study 2: Solid Tumors
Another study evaluated the efficacy of this compound against solid tumors expressing EGFR. Results indicated that it inhibited tumor growth significantly compared to control groups. The mechanism was attributed to its ability to block downstream signaling pathways critical for tumor survival and proliferation .
特性
IUPAC Name |
6-bromo-3-(1-methylpyrazol-4-yl)-5-[(3S)-piperidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN7/c1-22-8-10(6-19-22)11-7-20-23-14(17)12(16)13(21-15(11)23)9-3-2-4-18-5-9/h6-9,18H,2-5,17H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIZZEXBPRLVIV-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)[C@H]4CCCNC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237552 | |
Record name | 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891494-64-7 | |
Record name | 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891494647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-3-(1-METHYL-1H-PYRAZOL-4-YL)-5-((3S)-PIPERIDIN-3-YL)PYRAZOLO(1,5-A)PYRIMIDIN-7-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99Y1V29WVE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。